molecular formula C17H15N3OS B11956360 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone

1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11956360
M. Wt: 309.4 g/mol
InChI Key: GZNKGDUYCXZWJA-XDHOZWIPSA-N
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Description

1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone is a chemical compound with the molecular formula C17H15N3OS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone typically involves the reaction of 1-(4-Hydroxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.

    Medicine: Due to its diverse biological activities, it is being investigated for its potential use in developing new drugs for treating infections and cancer.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer treatment.

    Tiazofurin: An antineoplastic drug with cytotoxic properties.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(E)-C-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)amino]carbonimidoyl]phenol

InChI

InChI=1S/C17H15N3OS/c1-12(13-7-9-15(21)10-8-13)19-20-17-18-16(11-22-17)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,18,20)/b19-12+

InChI Key

GZNKGDUYCXZWJA-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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